Boc-Cysteinol

CAS No.:

Cat. No.: VC14185541

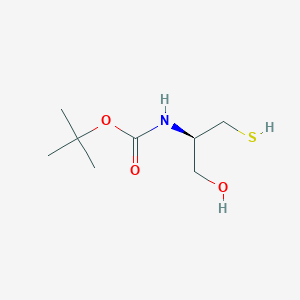

Molecular Formula: C8H17NO3S

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO3S |

|---|---|

| Molecular Weight | 207.29 g/mol |

| IUPAC Name | tert-butyl N-[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate |

| Standard InChI | InChI=1S/C8H17NO3S/c1-8(2,3)12-7(11)9-6(4-10)5-13/h6,10,13H,4-5H2,1-3H3,(H,9,11)/t6-/m1/s1 |

| Standard InChI Key | QJZIPROEVNIIPZ-ZCFIWIBFSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CO)CS |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)CS |

Introduction

Chemical Identity and Structural Characteristics

Boc-Cysteinol refers to cysteine derivatives where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid moiety is reduced to a hydroxymethyl group. While the term "cysteinol" typically denotes cysteine with a hydroxymethyl substitution, the exact IUPAC name for Boc-Cysteinol would be (R)-2-((tert-butoxycarbonyl)amino)-3-mercaptopropanol. This structure contrasts with the more commonly documented Boc-L-cysteine (Boc-Cys-OH), which retains the carboxylic acid group .

Molecular and Stereochemical Properties

The Boc group introduces steric protection to the amino group, enhancing stability during synthetic procedures. Key properties inferred from analogous compounds include:

The stereochemistry at the C2 position remains (R)-configured, consistent with L-cysteine derivatives. The thiol (-SH) group in cysteinol derivatives is often protected (e.g., as S-benzyl in Boc-S-benzyl-L-cysteine ) to prevent oxidation during synthesis.

Synthesis and Modification Strategies

Boc Protection of Cysteine Derivatives

The synthesis of Boc-Cysteinol likely follows established Boc protection methodologies:

-

Amino Group Protection: Reaction of cysteinol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine .

-

Thiol Group Protection: Optional introduction of S-benzyl or S-trityl groups using benzyl chloride or trityl chloride under alkaline conditions .

A representative reaction scheme is:

This method ensures >95% yield for analogous Boc-protected amino alcohols .

Challenges in Isolation

The hydroxymethyl group in Boc-Cysteinol increases hydrophilicity compared to Boc-Cys-OH, complicating crystallization. Purification often requires silica gel chromatography or reverse-phase HPLC, as noted for Boc-Cys(Bzl)-OH derivatives .

Applications in Peptide and Organic Synthesis

Peptide Chain Assembly

Boc-Cysteinol serves as a building block in solid-phase peptide synthesis (SPPS), particularly for introducing cysteine residues with reduced carboxyl termini. Its utility parallels Boc-Cys-OH, which is employed in the synthesis of cyclic peptides and disulfide-linked structures .

Disulfide Bond Formation

Controlled oxidation of Boc-Cysteinol thiols enables selective disulfide bridging. For example, Bernatowicz et al. demonstrated unsymmetrical disulfide formation using Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine, highlighting the reactivity of protected cysteine derivatives .

Chiral Derivatization

The Boc group’s stereochemical integrity makes Boc-Cysteinol valuable for chiral resolution. Enantiomeric excess (ee) determinations via NMR or HPLC frequently utilize Boc-protected amino alcohols due to their predictable splitting patterns .

Research Gaps and Future Directions

Underexplored Applications

-

Bioconjugation: Potential for thiol-maleimide click chemistry in antibody-drug conjugates

-

Metal Chelation: Exploration of thiol-metal coordination in catalytic systems

Analytical Challenges

Current literature lacks high-resolution NMR or X-ray crystallography data for Boc-Cysteinol. Advanced characterization using 2D NMR (HSQC, HMBC) and single-crystal analysis is recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume